1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is an organic compound with the molecular formula C15H28N2O4. This compound is characterized by the presence of two tert-butyl groups, an amino group, and a diazepane ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, diazepane, and appropriate solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with similar tert-butyl groups but different structural features.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in different chemical contexts.
Uniqueness
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.
Properties
Molecular Formula |
C15H29N3O4 |
---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
ditert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 |
InChI Key |
PQVOBNTZAAQJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.